1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, along with two methyl groups on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-chloro-4-fluorotoluene with bromine in the presence of a catalyst.
Formation of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: The bromide intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate to form the desired pyrazole derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors in the case of its anti-epileptic activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:
2-chloro-4-fluorobenzyl bromide: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a different heterocyclic ring but shares the 2-chloro-4-fluorobenzyl group, and it is studied for its anti-epileptic properties.
4-fluorobenzyl chloride: This compound has a similar benzyl group with a fluoro substituent and is used in various organic syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFSKARZNSSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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